6-(4-fluorobenzyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
6-(4-fluorobenzyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C19H15F2N3O2 and its molecular weight is 355.345. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Herbicidal Activities
- Pyrimidine derivatives have been synthesized and shown to possess significant herbicidal activities. For example, a study reported the synthesis of pyrimidine compounds that demonstrated excellent herbicidal efficacy against Brassica napus, indicating their potential use in agricultural chemistry for weed control (Yang Huazheng, 2013).
Structural and Spectral Exploration
- Research on pyrido[2,3-d]pyrimidine heterocycle derivatives has provided insights into their chemical structures, spectral properties, and electronic structures through techniques like NMR, UV-visible, and FT-IR spectroscopy, as well as computational methods. These compounds show promising applications in materials science and possibly in the design of new molecular devices due to their unique electrostatic and optical properties (Abida Ashraf et al., 2019).
Larvicidal and Biological Activity
- A series of pyrimidine-2,4-diamine derivatives were synthesized and evaluated for their larvicidal activity. Some of these compounds exhibited significant activity, suggesting their potential application in public health for the control of mosquito-borne diseases (S. Gorle et al., 2016).
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-[(4-fluorophenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c20-12-7-5-11(6-8-12)9-24-10-15-16(18(24)25)17(23-19(26)22-15)13-3-1-2-4-14(13)21/h1-8,17H,9-10H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOCODHAMKXZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3F)C(=O)N1CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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